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molecular formula C22H21F4N3O4 B607825 GSK3179106 CAS No. 1627856-64-7

GSK3179106

Cat. No. B607825
M. Wt: 467.4 g/mol
InChI Key: IDXKJSSOUXWLDB-UHFFFAOYSA-N
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Patent
US09382238B2

Procedure details

To a suspension of 2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (100 g, 170 mmol) in DCM (1 L) was added TFA (80 mL, 1077 mmol) dropwise. The mixture was stirred at 25° C. for 2 h. The mixture was then concentrated. To the residue was added H2O (500 mL) dropwise and then neutralized with saturated Na2CO3 solution to adjust pH=7.5. The precipitate was filtered, washed with H2O (350 mL×3) and dried in vacuo. To the solid was added PE/EA (3:1, v/v, 300 mL) and stirred for 0.5 h. The solid was filtered and washed with PE/EA (3:1, v/v, 100 mL×2). The solid was redissolved in DCM/MeOH (20:1, v/v, 1.5 L) and then concentrated in vacuo to a minimal amount of solvent (about 150 mL). The solid was filtered, washed with CH3CN (50 mL×2) and dried in vacuo. The residual solid was added to EtOH (2.5 L) and heated to 80° C. After the solid was dissolved completely, the mixture was concentrated in vacuo to give a white solid of 2-(4-(4-ethoxy-6-oxo-1,6-dihydropyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide (61.4 g, 131 mmol, 77% yield): 1H NMR (400 MHz, CD3OD) δ 7.40-7.30 (m, 2H), 7.25-7.18 (m, 2H), 6.88 (s, 1H), 5.98 (s, 1H), 4.11 (q, J=7.2 Hz, 2H), 3.81 (s, 2H), 1.56 (s, 6H), 1.37 (t, J=7.2 Hz, 3H); ES-LCMS m/z: 468 (M+H).
Name
2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide
Quantity
100 g
Type
reactant
Reaction Step One
Name
Quantity
1 L
Type
solvent
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4]1[CH:9]=[C:8]([O:10]CC2C=CC(OC)=CC=2)[N:7]=[CH:6][C:5]=1[C:20]1[CH:25]=[CH:24][C:23]([CH2:26][C:27]([NH:29][C:30]2[CH:34]=[C:33]([C:35]([CH3:41])([CH3:40])[C:36]([F:39])([F:38])[F:37])[O:32][N:31]=2)=[O:28])=[C:22]([F:42])[CH:21]=1)[CH3:2].C(O)(C(F)(F)F)=O>C(Cl)Cl>[CH2:1]([O:3][C:4]1[C:5]([C:20]2[CH:25]=[CH:24][C:23]([CH2:26][C:27]([NH:29][C:30]3[CH:34]=[C:33]([C:35]([CH3:41])([CH3:40])[C:36]([F:39])([F:37])[F:38])[O:32][N:31]=3)=[O:28])=[C:22]([F:42])[CH:21]=2)=[CH:6][NH:7][C:8](=[O:10])[CH:9]=1)[CH3:2]

Inputs

Step One
Name
2-(4-(4-ethoxy-6-((4-methoxybenzyl)oxy)pyridin-3-yl)-2-fluorophenyl)-N-(5-(1,1,1-trifluoro-2-methylpropan-2-yl)isoxazol-3-yl)acetamide
Quantity
100 g
Type
reactant
Smiles
C(C)OC1=C(C=NC(=C1)OCC1=CC=C(C=C1)OC)C1=CC(=C(C=C1)CC(=O)NC1=NOC(=C1)C(C(F)(F)F)(C)C)F
Name
Quantity
1 L
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
Quantity
80 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 25° C. for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The mixture was then concentrated
ADDITION
Type
ADDITION
Details
To the residue was added H2O (500 mL) dropwise
FILTRATION
Type
FILTRATION
Details
The precipitate was filtered
WASH
Type
WASH
Details
washed with H2O (350 mL×3)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
To the solid was added PE/EA (3:1, v/v, 300 mL)
STIRRING
Type
STIRRING
Details
stirred for 0.5 h
Duration
0.5 h
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with PE/EA (3:1, v/v, 100 mL×2)
DISSOLUTION
Type
DISSOLUTION
Details
The solid was redissolved in DCM/MeOH (20:1, v/v, 1.5 L)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo to a minimal amount of solvent (about 150 mL)
FILTRATION
Type
FILTRATION
Details
The solid was filtered
WASH
Type
WASH
Details
washed with CH3CN (50 mL×2)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
ADDITION
Type
ADDITION
Details
The residual solid was added to EtOH (2.5 L)
TEMPERATURE
Type
TEMPERATURE
Details
heated to 80° C
DISSOLUTION
Type
DISSOLUTION
Details
After the solid was dissolved completely
CONCENTRATION
Type
CONCENTRATION
Details
the mixture was concentrated in vacuo

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)OC=1C(=CNC(C1)=O)C1=CC(=C(C=C1)CC(=O)NC1=NOC(=C1)C(C(F)(F)F)(C)C)F
Measurements
Type Value Analysis
AMOUNT: AMOUNT 131 mmol
AMOUNT: MASS 61.4 g
YIELD: PERCENTYIELD 77%
YIELD: CALCULATEDPERCENTYIELD 77.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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